molecular formula C28H41N3O2 B15018437 4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide

4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide

Cat. No.: B15018437
M. Wt: 451.6 g/mol
InChI Key: ICEWLWZPXQCKJM-UHFFFAOYSA-N
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Description

4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C28H41N3O2. This compound is part of the piperazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide typically involves the reaction of 4-benzylpiperazine with 4-(decyloxy)benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide
  • 4-Benzyl-N-[4-(methoxy)phenyl]piperazine-1-carboxamide
  • 4-Benzyl-N-[4-(ethoxy)phenyl]piperazine-1-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The decyloxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments .

Properties

Molecular Formula

C28H41N3O2

Molecular Weight

451.6 g/mol

IUPAC Name

4-benzyl-N-(4-decoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C28H41N3O2/c1-2-3-4-5-6-7-8-12-23-33-27-17-15-26(16-18-27)29-28(32)31-21-19-30(20-22-31)24-25-13-10-9-11-14-25/h9-11,13-18H,2-8,12,19-24H2,1H3,(H,29,32)

InChI Key

ICEWLWZPXQCKJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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